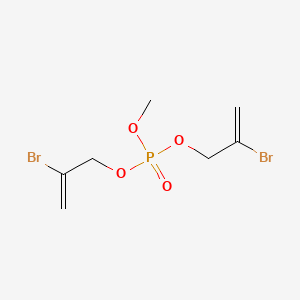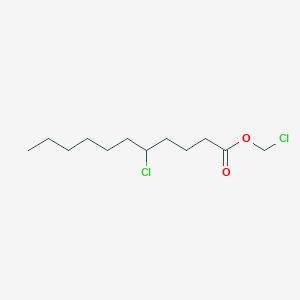
Chloromethyl 5-chloroundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 5-chloroundecanoate is an organic compound with the molecular formula C12H22Cl2O2. It is a chlorinated ester derived from 5-chloroundecanoic acid and chloromethyl alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 5-chloroundecanoate can be synthesized through the esterification of 5-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 5-chloroundecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chloroundecanoic acid and chloromethyl alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are usually performed under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of 5-chloroundecanoic acid.
Hydrolysis: The major products are 5-chloroundecanoic acid and chloromethyl alcohol.
Oxidation: Oxidation products include carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 5-chloroundecanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into potential pharmaceutical applications includes the development of new drug candidates and the study of drug-receptor interactions.
Industry: this compound is used in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of chloromethyl 5-chloroundecanoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl 5-chlorodecanoate: Similar in structure but with a shorter carbon chain.
Chloromethyl 5-chlorododecanoate: Similar in structure but with a longer carbon chain.
Chloromethyl 5-bromoundecanoate: Similar in structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Chloromethyl 5-chloroundecanoate is unique due to its specific carbon chain length and the presence of both chloromethyl and chloro groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical and industrial applications.
Eigenschaften
CAS-Nummer |
80418-91-3 |
|---|---|
Molekularformel |
C12H22Cl2O2 |
Molekulargewicht |
269.20 g/mol |
IUPAC-Name |
chloromethyl 5-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-7-11(14)8-6-9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI-Schlüssel |
YEZLUIOASUOLRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
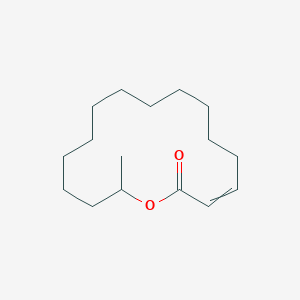
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
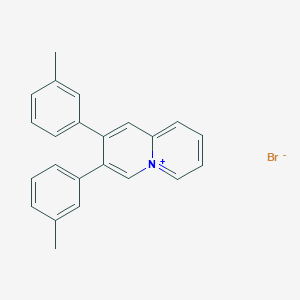
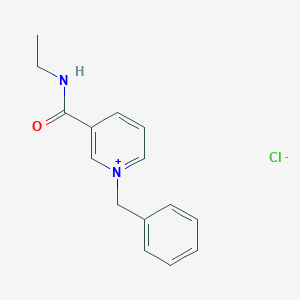
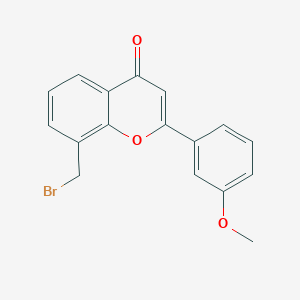
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)

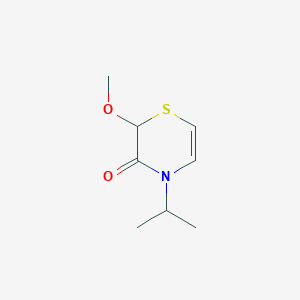
![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
